Biotinylarginylchloromethane is derived from the combination of biotin, an essential vitamin known for its role in metabolism, and arginine, an amino acid that is crucial for protein synthesis. The chloromethane component introduces a reactive site that facilitates the covalent modification of target enzymes. This compound falls under the category of biotinylated inhibitors, which are widely utilized in biochemical assays to study enzyme kinetics and interactions.
The synthesis of biotinylarginylchloromethane involves several steps:
Technical details regarding reaction times and temperatures can vary based on specific protocols but generally involve moderate heating (40-60°C) for several hours to ensure complete reaction.
The molecular structure of biotinylarginylchloromethane can be described as follows:
The spatial arrangement of these components allows for specific interactions with serine residues in target enzymes, facilitating effective inhibition.
Biotinylarginylchloromethane participates in several key chemical reactions:
The mechanism by which biotinylarginylchloromethane exerts its effects involves several steps:
This mechanism underscores the utility of biotinylated compounds in studying enzyme function and regulation.
Biotinylarginylchloromethane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical research.
Biotinylarginylchloromethane has diverse applications in scientific research:
Biotinylarginylchloromethane features a tripartite molecular architecture that integrates recognition, reactivity, and reporting functionalities into a single chemical entity. Its systematic IUPAC name is N-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-5-[(dichloromethyl)amino]-1-(dichloromethyl)-1-oxopentan-2-amine, reflecting its complex polycyclic organization. The compound's structure comprises three distinct regions:
Table 1: Structural Components and Their Functions
Structural Component | Chemical Features | Functional Role |
---|---|---|
Biotinyl group | Tetrahydrothiophene ring fused with ureido moiety | Affinity purification/detection via streptavidin binding |
Arginine mimetic backbone | Guanidinium functionality with C₅ spacer | Substrate recognition by trypsin-like proteases |
Chloromethyl ketone electrophile | -CO-CH₂Cl group | Covalent modification of catalytic nucleophile |
The molecular formula C₁₇H₂₉ClN₆O₃S (CID: 54269181) corresponds to a molecular mass of 432.98 g/mol. The systematic name explicitly denotes the stereochemistry of the biotin component, the amide linkage to the arginine analog, and the dichloroacetyl modification. Common synonyms include Biotin-Arg-CH₂Cl and Biotinylarginine chloromethyl ketone, reflecting its functional groups rather than precise structural relationships [1]. The chloromethyl ketone warhead exhibits optimal electrophilicity for nucleophilic attack by active-site residues while maintaining sufficient stability for experimental handling. This balance between reactivity and stability makes it particularly valuable for kinetic studies and proteomic applications [3] [6].
The development of biotinylated protease inhibitors emerged from two convergent biochemical strategies: (1) the design of mechanism-based irreversible inhibitors and (2) the application of biotin-avidin technology in molecular detection. Early protease inhibitors like tosyl-L-lysyl chloromethyl ketone (TLCK) and tosyl-L-phenylalanyl chloromethyl ketone (TPCK), introduced in the 1960s, established the affinity labeling approach by combining substrate-mimetic recognition elements with electrophilic warheads. These compounds demonstrated the critical importance of positioning the reactive group within the enzyme's active site for selective inhibition [8] [10].
The integration of biotin began in the 1980s as researchers sought to address key limitations in protease research:
Biotinylarginylchloromethane and its analogs emerged as solutions to these limitations by incorporating the unparalleled binding affinity of biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M). This innovation enabled three critical applications:
Table 2: Evolution of Affinity-Based Protease Inhibitors
Time Period | Inhibitor Type | Representative Examples | Key Advancements |
---|---|---|---|
1960s-1970s | Simple affinity labels | TLCK, TPCK | Substrate-guided covalent modification |
1980s | Biotinylated inhibitors | Biotinylarginylchloromethane | Detection/isolation capability via biotin tag |
1990s-present | Directed activity probes | Biotin-Phe-Ala-fluoromethyl ketone | Enhanced specificity through extended recognition elements |
The development of biotinylarginylchloromethane specifically addressed the need for trypsin-family protease inhibitors with integrated detection capabilities. Subsequent refinements focused on optimizing spacer length between biotin and the recognition element, improving cell permeability through ester masking of the carboxylate group, and modifying the electrophile to balance reactivity and stability. These advances established biotinylated chloromethyl ketones as foundational tools for functional proteomics before the advent of more sophisticated activity-based probes [9] [10].
Biotinylarginylchloromethane functions as a targeted affinity label that exploits the catalytic mechanism of serine and cysteine proteases for selective inhibition. Its mechanism follows a two-step process characteristic of affinity labeling agents:
Step 1: Reversible Recognition Complex Formation
The arginine mimetic structure binds to the substrate recognition pocket (S1 specificity site) of trypsin-like proteases, positioning the chloromethyl ketone moiety adjacent to the catalytic nucleophile. This binding step demonstrates high selectivity for enzymes with trypsin-like specificity, including thrombin, trypsin, plasmin, and certain coagulation factors. The dissociation constant (Kd) for this initial complex formation typically ranges from 10⁻⁶ to 10⁻⁴ M, reflecting the intrinsic affinity of the arginine recognition element [3] [10].
Step 2: Irreversible Alkylation
The electrophilic chloromethyl ketone group undergoes nucleophilic attack by the active-site serine (Ser195 in chymotrypsin numbering) or cysteine residue, forming a stable alkyl-enzyme adduct. This reaction proceeds through an Sₙ2 displacement mechanism where the catalytic histidine acts as a general base, enhancing the nucleophilicity of the serine/cysteine residue. The resulting hydroxyethyl or thioethyl linkage effectively blocks the active site, preventing substrate access and catalytic turnover:
Enzyme-OH + Cl-CH₂-C(=O)-R → Enzyme-O-CH₂-C(=O)-R + HCl
The bimolecular rate constant (k₂) for this inactivation process ranges from 10² to 10⁴ M⁻¹s⁻¹, depending on the specific protease target and reaction conditions. Unlike mechanism-based inactivators that require catalytic activation, biotinylarginylchloromethane acts as a covalent irreversible inhibitor that does not undergo turnover. Its specificity derives primarily from the initial recognition step rather than inherent reactivity modulation [3] [8].
Biotin Functionality in Inhibition Studies
The biotin tag serves dual purposes in mechanistic studies:
This covalent inhibition strategy effectively transforms the target enzyme into an irreversible inhibitor-enzyme complex that can be isolated and characterized. The approach has proven particularly valuable for studying low-abundance proteases in biological samples, where conventional activity assays lack sufficient sensitivity. By combining the irreversible nature of covalent inhibition with the detection versatility of biotin, biotinylarginylchloromethane provides a powerful chemical tool for functional annotation of proteolytic enzymes in complex biological systems [3] [6] [10].
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